1-Decyl-2,3-dimethylimidazolium tetrafluoroborate
Description
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid (IL) with a decyl (C₁₀H₂₁) alkyl chain at the 1-position of the imidazolium ring and methyl groups at the 2- and 3-positions. Its tetrafluoroborate (BF₄⁻) anion contributes to its low melting point and moderate hydrophobicity. These studies reveal that alkyl chain length and substituent positions critically influence properties like viscosity, density, and thermal stability.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H29BF4N2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
1-decyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H29N2.BF4/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;2-1(3,4)5/h13-14H,4-12H2,1-3H3;/q+1;-1 |
InChI Key |
KAVMFDLJXQBRKC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: 1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through the reaction of 1-decyl-2,3-dimethylimidazolium chloride with silver tetrafluoroborate (AgBF4) . The reaction proceeds as follows:
1-Decyl-2,3-dimethylimidazolium chloride+AgBF4→1-Decyl-2,3-dimethylimidazolium tetrafluoroborate+AgCl
Industrial Production Methods:: While not commonly produced on an industrial scale, small-scale synthesis in research laboratories or specialized applications is feasible.
Chemical Reactions Analysis
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can participate in various chemical reactions:
Substitution Reactions: The alkyl chain can undergo nucleophilic substitution reactions, where the decyl group is replaced by other functional groups.
Complexation Studies: It forms inclusion complexes with host molecules like β-cyclodextrin .
Microextraction Solvent: Used for extracting synthetic dyes from foods and cosmetics .
Scientific Research Applications
Electrochemistry
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate is widely used as an electrolyte in electrochemical applications. Its ionic nature enhances conductivity and stability in electrochemical cells. Studies have shown that it can improve the performance of energy storage devices such as supercapacitors and batteries due to its favorable ionic transport properties .
Catalysis
The compound serves as a solvent and catalyst in various chemical reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for catalytic processes. For instance, it has been utilized in the synthesis of biodiesel through transesterification reactions, demonstrating high efficiency and selectivity .
Analytical Chemistry
In analytical chemistry, this compound is employed as a microextraction solvent for the analysis of synthetic dyes in food and cosmetics. Its unique solvating properties allow for effective extraction and subsequent analysis using techniques like high-performance liquid chromatography (HPLC).
Clathrate Hydrate Inhibition
This ionic liquid has been identified as an effective inhibitor of clathrate hydrate formation in drilling fluids. Its presence can significantly enhance the stability of drilling operations in gas hydrate-rich environments, reducing the risk of blockages and improving safety .
Biological Applications
Research indicates potential biological activities associated with this compound. Studies have explored its antimicrobial properties, suggesting that it may inhibit the growth of certain bacteria and fungi. The biological interactions are influenced by the ionic liquid's concentration and structure .
Case Study 1: Electrochemical Performance Enhancement
A study investigated the use of this compound in lithium-ion batteries. The results indicated that incorporating this ionic liquid improved the battery's charge-discharge efficiency and cycle stability compared to conventional electrolytes .
Case Study 2: Biodiesel Production
In a transesterification process for biodiesel production, this ionic liquid was used as both solvent and catalyst. The reaction yielded high conversion rates with minimal side products, showcasing its effectiveness in green chemistry applications .
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. For instance, in clathrate hydrate inhibition, it likely disrupts the hydrogen bonding network within the hydrate structure. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
The following comparison focuses on structurally related imidazolium-based ILs with BF₄⁻ anions, emphasizing alkyl chain length and substituent effects.
Physical Properties
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., decyl vs. butyl) reduce density and increase viscosity due to enhanced van der Waals interactions . For example, [Hmim][BF₄] (C₆) has a viscosity of 297 mPa·s, significantly higher than [Bmim][BF₄] (C₄, 233 mPa·s) .
- Substituent Effects : Methyl groups at the 2- and 3-positions ([Bmmim][BF₄]) reduce hydrogen bonding compared to [Bmim][BF₄], leading to lower viscosity (223 vs. 233 mPa·s) and altered solubility .
- Thermal Stability : Decomposition temperatures for imidazolium ILs with BF₄⁻ typically range between 375–400°C. [Bmmim][BF₄] shows marginally lower stability than [Bmim][BF₄], likely due to steric hindrance from methyl groups .
Thermodynamic Behavior in Mixtures
Binary Mixtures with Polar Solvents :
- [Bmmim][BF₄] exhibits negative excess molar volumes (Vᴱ) when mixed with dimethyl sulfoxide (DMSO), indicating strong interactions between the IL and solvent .
- In contrast, mixtures with acetonitrile (ACN) show positive Vᴱ, suggesting weaker interactions .
- Longer alkyl chains (e.g., hypothetical decyl analog) would likely exacerbate these trends, reducing miscibility with polar solvents.
Aqueous Systems :
Thermal Stability and Decomposition
Biological Activity
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid (IL) that has garnered attention due to its unique properties and potential biological activities. This compound belongs to a class of imidazolium-based ionic liquids, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. Understanding the biological activity of this compound is essential for evaluating its safety and efficacy in potential applications.
This compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H22BF4N2 |
| Molecular Weight | 286.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity Overview
The biological activity of ionic liquids, particularly imidazolium-based ones, is influenced by their structural features, including the length of the alkyl chain. The longer alkyl chains generally enhance lipophilicity, affecting their interactions with biological membranes and consequently their toxicity and bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study compared various imidazolium ionic liquids against different bacterial strains, revealing that those with longer alkyl chains tend to be more toxic to bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.
Case Study: Toxicity Assessment
A toxicity assessment conducted on E. coli showed that increasing concentrations of this compound led to a decrease in bacterial viability. The study employed a lipid bilayer model to demonstrate how the ionic liquid interacts with cellular membranes, causing morphological changes in bacterial cells .
Biodegradation Studies
The biodegradability of ionic liquids is crucial for environmental safety. Research has shown that this compound is susceptible to microbial degradation. A study focused on activated sludge systems revealed that longer alkyl chains facilitate biodegradation processes . The degradation pathway typically involves initial oxidation followed by further breakdown into simpler metabolites.
Table: Biodegradation Pathways
| Ionic Liquid | Biodegradation Rate | Key Metabolites Identified |
|---|---|---|
| 1-Decyl-2,3-dimethylimidazolium BF4 | High | Various short-chain fatty acids |
| 1-Butyl-3-methylimidazolium BF4 | Moderate | Imidazole derivatives |
| 1-Ethyl-3-methylimidazolium BF4 | Low | Minimal degradation observed |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Some studies suggest that ionic liquids can inhibit specific enzymes involved in metabolic pathways within microbial cells.
- Stress Response Activation : Prolonged exposure may trigger stress responses in bacteria, leading to adaptive mechanisms such as increased resistance.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the density and viscosity of 1-decyl-2,3-dimethylimidazolium tetrafluoroborate ([Dmmim][BF₄]) in pure form and binary mixtures?
- Methodology :
- Density : Measure using a vibrating-tube densimeter across a temperature range (e.g., 298.15–353.15 K). Represent data using linear empirical equations .
- Viscosity : Employ a rotational viscometer and fit results to the Vogel–Fulcher–Tammann (VFT) equation to model temperature dependence .
- Excess/partial molar volumes : Calculate from density data using equations for apparent molar volume () and partial molar volume (). For binary mixtures, apply the Redlich–Kister polynomial to analyze excess molar volumes () and interaction effects .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm cation-anion ratios and detect impurities (e.g., residual solvents or halides) .
- Karl Fischer titration : Quantify water content, critical for applications requiring anhydrous conditions .
- Elemental analysis : Verify stoichiometry via CHNS/O or ICP-MS for boron/fluorine content .
Advanced Research Questions
Q. How do contaminants or solvent mixtures affect the thermal decomposition kinetics of this compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Conduct under inert atmospheres (e.g., N₂) at heating rates of 5–20°C/min. Use the Flynn-Wall-Ozawa method to calculate activation energies () and analyze decomposition mechanisms .
- Contaminant effects : Compare decomposition profiles of pure ionic liquids (ILs) vs. ILs mixed with solvents (e.g., ethylene glycol). Note multi-step degradation in mixtures, as seen in DES systems (e.g., 90% weight loss at 332°C in [Dmmim][BF₄] + ethylene glycol) .
- Data Interpretation :
- Contradictions in decomposition temperatures (e.g., 99°C vs. 332°C for pure vs. DES forms) may arise from hydrogen-bonding interactions or plasticizing effects in mixtures .
Q. What advanced techniques are used to study molecular interactions in binary mixtures of [Dmmim][BF₄] with polar solvents like DMSO or acetonitrile?
- Methodology :
- FTIR/Raman spectroscopy : Identify shifts in C-H stretching (imidazolium ring) or B-F vibrations ( anion) to infer cation-anion-solvent interactions .
- Molecular dynamics simulations : Model hydrogen-bonding networks and ion-pair dissociation in mixtures .
- Key Metrics :
- Thermal expansion coefficients () : Derived from density data to evaluate structural flexibility .
- Conductivity measurements : Correlate ionic mobility with viscosity deviations in solvent-rich mixtures .
Q. How can [Dmmim][BF₄] act as a solvent or catalyst in multi-component organic syntheses?
- Case Study :
- Facilitated synthesis : Use [Dmmim][BF₄] as a solvent for one-pot four-component reactions (e.g., trifluorinated pyrrolophenanthroline synthesis). The IL’s low volatility and high polarity enhance reaction rates without additional catalysts .
- Mechanistic insights : Probe solvent effects via kinetic studies (e.g., Arrhenius plots) and compare yields with traditional solvents (e.g., DMF) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported thermophysical properties (e.g., viscosity, decomposition temperatures) of [Dmmim][BF₄]?
- Strategies :
- Standardize protocols : Ensure consistent measurement conditions (e.g., water content < 50 ppm, temperature calibration) .
- Cross-validate methods : Compare TGA data with differential scanning calorimetry (DSC) for decomposition onset temperatures .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
